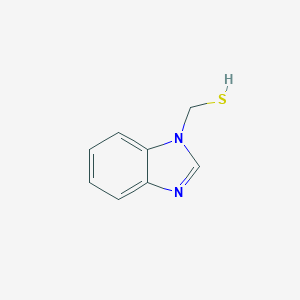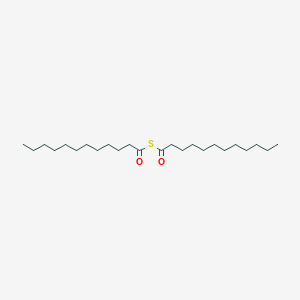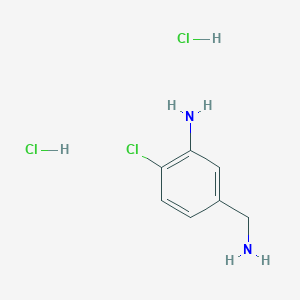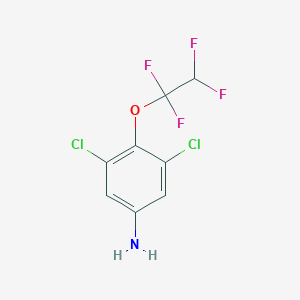
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL
概要
説明
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is an intermediate for the preparation of Valdecoxib . Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) used for the treatment of osteoarthritis, rheumatoid arthritis, etc .
Molecular Structure Analysis
The molecular formula of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is C16H15NO2 . The InChI code is 1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,17-18H,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 253.3 . It is a solid at room temperature . Its solubility is slight in Chloroform, DMSO, and Methanol . The storage temperature is between 2-8°C .科学的研究の応用
Anti-Inflammatory Applications
This compound is an intermediate in the synthesis of Valdecoxib , a non-steroidal anti-inflammatory drug (NSAID) . Valdecoxib is used to treat conditions like osteoarthritis and rheumatoid arthritis due to its selective inhibition of cyclooxygenase-2, which plays a key role in the inflammation process.
Analgesic Applications
Beyond its anti-inflammatory properties, Valdecoxib, for which this compound is a precursor, also serves as an analgesic. It is particularly effective in managing acute pain, providing relief by targeting the pain pathways in the body .
Pharmaceutical Research
In pharmaceutical research, 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is utilized as a building block for developing new drugs. Its molecular structure allows for modifications that can lead to the discovery of novel therapeutic agents .
Chemical Synthesis
The compound’s unique structure makes it valuable in chemical synthesis, where it can be used to create complex molecules for various applications, including materials science and drug development .
Biochemical Studies
Researchers use this compound in biochemical studies to understand the interaction between drugs and their biological targets. This can provide insights into drug efficacy and the mechanisms of drug resistance .
Toxicology
In toxicological studies, 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL can be used to assess the safety profile of new drugs. Its structural similarity to other compounds allows for comparative studies on drug metabolism and side effects .
Molecular Modeling
Due to its well-defined structure, this compound is often used in molecular modeling to predict the behavior of new drugs in the body. This helps in understanding how molecular changes can affect drug action and metabolism .
Educational Purposes
In academic settings, this compound is used to teach students about drug design and synthesis. It serves as an example of how chemical compounds are developed and tested before becoming approved medications .
Safety and Hazards
作用機序
Target of Action
The primary target of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL selectively inhibits the activity of COX-2 . By inhibiting COX-2, it reduces the production of prostanoids, thereby alleviating inflammation and pain.
Pharmacokinetics
Its solubility in chloroform, dmso, and methanol is reported to be slight , which may affect its absorption and distribution in the body
Result of Action
The inhibition of COX-2 by 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL leads to a decrease in the production of pro-inflammatory prostaglandins. This results in the alleviation of inflammation and pain, making it potentially useful in the treatment of conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The action of 5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C Additionally, its efficacy may be influenced by factors such as the patient’s health status, genetic factors, and the presence of other medications
特性
IUPAC Name |
5-methyl-3,4-diphenyl-4H-1,2-oxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-16(18)14(12-8-4-2-5-9-12)15(17-19-16)13-10-6-3-7-11-13/h2-11,14,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHVOCXHGAVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444793 | |
| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-OL | |
CAS RN |
181696-73-1 | |
| Record name | 5-Methyl-3,4-diphenyl-4,5-dihydro-1,2-oxazol-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














